3-(2,6-Dimethylphenyl)propan-1-ol
Description
3-(2,6-Dimethylphenyl)propan-1-ol is a substituted propanol derivative featuring a 2,6-dimethylphenyl group attached to the third carbon of the propanol backbone. This structure confers unique physicochemical properties, including increased hydrophobicity compared to simpler alcohols due to the aromatic substituent. For instance, substituents like bromine or amino groups in similar molecules significantly alter reactivity, solubility, and safety profiles .
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O/c1-9-5-3-6-10(2)11(9)7-4-8-12/h3,5-6,12H,4,7-8H2,1-2H3 |
InChI Key |
SNJVDOODHQKLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2,6-Dimethylphenyl)propan-1-ol involves the Grignard reaction. This reaction typically uses 2,6-dimethylphenylmagnesium bromide and propanal as starting materials. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of 3-(2,6-Dimethylphenyl)propan-1-ol can involve a chemical looping approach. This method uses silver- and gold-based catalysts supported on SrFeO3−δ perovskite. The process involves passing propylene over the catalyst to generate oxygenated products, followed by re-oxidation of the catalyst with air .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces hydrocarbons.
Substitution: Produces ethers or esters.
Scientific Research Applications
3-(2,6-Dimethylphenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(2,6-Dimethylphenyl)propan-1-ol with four analogs from the evidence, highlighting key differences in substituents, physicochemical properties, and regulatory considerations:
Key Observations:
Substituent Effects: Aromatic vs. Amino Groups: The diethylamino substituent in 3-(Diethylamino)-2,2-dimethyl-propan-1-ol introduces basicity and polarity, contrasting with the hydrophobic 2,6-dimethylphenyl group in the target compound. This difference likely impacts solubility (e.g., in aqueous vs. organic phases) .
Regulatory and Safety Profiles: The 3-tolyl derivative (2,2-Dimethyl-3-(3-tolyl)propan-1-ol) is subject to IFRA standards, which restrict its concentration in consumer products like cosmetics. 3-(Diethylamino)-2,2-dimethyl-propan-1-ol mandates stringent PPE (e.g., EN 149 respirators, chemical-resistant gloves), implying that analogous alcohols may require similar precautions despite lacking explicit data .
Physical Properties: The lower density (0.875 g/cm³) and flash point (73.9°C) of 3-(Diethylamino)-2,2-dimethyl-propan-1-ol compared to brominated analogs suggest greater volatility and flammability risks. The target compound’s properties may align closer to this analog due to comparable hydrocarbon content .
Biological Activity
3-(2,6-Dimethylphenyl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis
The synthesis of 3-(2,6-Dimethylphenyl)propan-1-ol typically involves the alkylation of 2,6-dimethylphenol with propan-1-ol. This reaction can be facilitated through various methods, including the use of catalytic systems or microwave-assisted synthesis to enhance yield and purity.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of 3-(2,6-Dimethylphenyl)propan-1-ol. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The compound has shown promising results in various assays measuring its ability to scavenge free radicals.
| Assay Type | IC50 Value (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 25 | |
| ABTS Radical Scavenging | 30 | |
| FRAP Assay | 20 |
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit key metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Bacillus cereus | 10 |
Cardiovascular Effects
Research indicates that derivatives of propanol compounds, including 3-(2,6-Dimethylphenyl)propan-1-ol, may possess β-blocking activity. This mechanism is beneficial in managing cardiovascular conditions such as hypertension and arrhythmias. The compound acts as a competitive antagonist at β-adrenergic receptors, which are pivotal in heart rate regulation.
Study on Antioxidant Properties
A study conducted by Čižmáriková et al. (2023) evaluated the antioxidant capacity of various aryloxyaminopropanol derivatives. The results demonstrated that 3-(2,6-Dimethylphenyl)propan-1-ol exhibited significant radical scavenging activity, suggesting its potential application in preventing oxidative stress-related diseases .
Study on Antimicrobial Efficacy
In a study published in the International Journal of Molecular Sciences, researchers assessed the antimicrobial efficacy of several compounds against clinical isolates. The findings indicated that 3-(2,6-Dimethylphenyl)propan-1-ol showed effective inhibition against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
